4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a benzoyl chloride derivative featuring a 2,6-dichlorobenzyloxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound is structurally tailored for reactivity in nucleophilic acyl substitution reactions, making it a key intermediate in synthesizing amides, esters, or thioureas for pharmaceutical or materials science applications. Its synthesis typically involves the conversion of the corresponding benzoic acid using oxalyl chloride and a catalytic amount of DMF, as described in general acid chloride preparation protocols .
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVLVVDVIDIXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation: 2,6-Dichlorobenzyl Ether Intermediate
- Reactants: 2,6-Dichlorobenzyl alcohol and 3-methoxybenzoic acid or 3-methoxybenzoyl chloride.
- Method: The 2,6-dichlorobenzyl alcohol is reacted with 3-methoxybenzoyl chloride under anhydrous conditions, often in the presence of a base or catalyst to promote ether bond formation.
- Conditions: The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions, with stirring and temperature control to optimize yield.
- Catalysts: Common catalysts include tertiary amines or acid scavengers to neutralize HCl generated during the reaction.
Chlorination to Benzoyl Chloride
- Reagents: The 3-methoxybenzoic acid or the corresponding 2,6-dichlorobenzyl ether of 3-methoxybenzoic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).
- Procedure: The acid is refluxed with the chlorinating agent, sometimes with catalytic amounts of N,N-dimethylformamide (DMF) to activate the reaction.
- Purification: The crude benzoyl chloride is purified by vacuum distillation or recrystallization to obtain a high-purity product.
Detailed Industrial and Laboratory Procedures
Laboratory-Scale Synthesis (Based on Bench Chemistry Data)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoyl chloride | Inert atmosphere, room temperature to mild heating | Use of dry solvents like dichloromethane or toluene |
| 2 | Isolation and purification of ether intermediate | Extraction, washing, drying | Ensures removal of unreacted starting materials |
| 3 | Chlorination of the intermediate or 3-methoxybenzoic acid | Reflux with SOCl₂, catalytic DMF | Reaction time varies 2-6 hours |
| 4 | Purification of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride | Vacuum distillation or recrystallization | High purity >98% achievable |
Industrial-Scale Considerations
- Batch vs Continuous: Large-scale production may utilize batch reactors or continuous flow systems depending on volume and cost efficiency.
- Catalyst Use: Catalysts such as azobisisobutyronitrile (AIBN) are used in related chlorination steps to improve reaction rates and selectivity.
- Environmental Controls: Chlorine gas handling, hydrogen chloride neutralization, and solvent recovery are critical for safety and environmental compliance.
- Yield and Purity: Industrial methods report yields up to 90-95% with purity exceeding 99%, achieved through optimized reaction control and purification steps.
Comparative Analysis of Chlorination Methods
| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, catalytic DMF, 2-6 h | High efficiency, easy removal of by-products (SO₂, HCl) | Corrosive gases, requires careful handling |
| Oxalyl chloride | Mild heating, catalytic DMF | Cleaner reaction profile | More expensive, sensitive to moisture |
| Phosphorus pentachloride (PCl₅) | Room temp to reflux | Strong chlorinating agent | Generates solid by-products, difficult purification |
Research Findings and Optimization
- Reaction Atmosphere: Use of inert gases (N₂, Ar) prevents oxidation and side reactions, improving yield and purity.
- Catalyst Loading: Optimal catalyst amounts (e.g., DMF at catalytic levels) accelerate chlorination without excessive side reactions.
- Temperature Control: Maintaining reaction temperatures between 60-80°C during chlorination balances reaction rate and minimizes decomposition.
- Purification: Vacuum distillation under reduced pressure is preferred for isolating the benzoyl chloride to avoid hydrolysis.
Summary Table of Preparation Parameters
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Reaction atmosphere | Nitrogen or Argon | Prevents oxidation |
| Temperature (ether formation) | 25-60°C | Controls reaction rate |
| Chlorination temperature | 60-80°C | Optimizes chlorination efficiency |
| Catalyst (DMF) amount | 0.1-1% mol | Activates chlorination |
| Reaction time (chlorination) | 2-6 hours | Ensures completion |
| Purification method | Vacuum distillation | High purity product |
Chemical Reactions Analysis
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
-
Proteomics Research :
- This compound is utilized as a reagent for labeling proteins, which is essential for studying protein interactions and functions. Its ability to selectively react with amino acids allows for the development of novel substrates and inhibitors targeting specific proteases, such as cysteine and serine proteases.
-
Synthesis of Organic Compounds :
- 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride serves as an intermediate in the synthesis of various organic compounds, including 1-acyliridoles. Its benzoyl chloride moiety is particularly reactive, facilitating acylation reactions that are crucial in developing pharmaceuticals.
-
Development of Inhibitors :
- The compound is involved in the rapid development of non-peptidic inhibitors through substrate activity screening methods. This application is critical in drug discovery, particularly for targeting proteolytic enzymes.
- Biomedical Research :
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various applications:
- Labeling Techniques : Research indicates that this compound can be effectively used in labeling techniques that enhance the detection of proteins in complex mixtures. This is particularly useful in mass spectrometry-based proteomics.
- Enzyme Inhibition Studies : The compound has been employed to develop inhibitors against specific proteases, showcasing its utility in therapeutic research aimed at diseases where these enzymes play a critical role.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Substituent Effects and Reactivity
The compound’s reactivity and physicochemical properties are influenced by its substituents:
- 2,6-Dichlorobenzyloxy group : This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- 3-Methoxy group : The methoxy substituent provides moderate electron-donating effects, balancing the electronic profile of the aromatic ring.
Key structural analogs and their distinctions :
Biological Activity
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure features a benzoyl chloride moiety, which is known for its reactivity and potential applications in various biochemical processes. This article explores the biological activity of this compound, highlighting its interactions with cellular mechanisms, effects in animal models, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₁Cl₃O₃
- Molecular Weight : 345.61 g/mol
- Structural Features : The compound contains a dichlorobenzyl group and a methoxybenzoyl chloride functional group, contributing to its unique reactivity profile.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways within cells. For instance, it can bind to enzyme active sites, leading to decreased enzymatic activity.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth and apoptosis. This modulation can result in significant changes in gene expression and cellular metabolism.
- Cytotoxic Effects : In various studies, this compound demonstrated cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent. The cytotoxic effects are dose-dependent, with higher concentrations leading to increased cell death .
Biological Activity in Cell Lines
Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the observed IC50 values (the concentration required to inhibit 50% of cell growth) for different cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| CHL/IU | 10 | Moderate sensitivity |
| A375 (Melanoma) | 0.5 | High sensitivity; potential therapeutic use |
| PC-3 (Prostate Cancer) | 0.8 | Effective against multidrug-resistant cells |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of melanoma and prostate cancer. The compound was administered at varying doses over a period of three weeks, showing promising results without significant toxicity .
- Mechanistic Studies : Further mechanistic investigations revealed that the compound inhibits tubulin polymerization, a critical process for cancer cell division. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Dosage Effects and Toxicity
The biological effects of this compound vary significantly based on dosage:
- Low Doses : At lower concentrations (≤1 µM), the compound appears to enhance certain cellular functions and modulate enzyme activities positively.
- High Doses : Conversely, at higher concentrations (>10 µM), it exhibits cytotoxic properties that can disrupt normal cellular functions and lead to cell death.
Q & A
Q. What safety protocols are essential when working with this compound?
- Methodological Answer :
- Emergency Procedures : For skin contact, rinse immediately with 15% NaHCO₃ solution to neutralize HCl byproducts. For inhalation, move to fresh air and monitor for respiratory irritation .
- Waste Disposal : Quench excess reagent with ice-cold methanol, then neutralize with aqueous NaOH before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
